1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone
Description
1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone is a complex organic compound that features a unique structure combining an imidazolidinone ring, a piperidine ring, and a 4-methylphenyl group
Properties
IUPAC Name |
1-[3-(4-methylbenzoyl)imidazolidin-1-yl]-2-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-15-5-7-16(8-6-15)18(23)21-12-11-20(14-21)17(22)13-19-9-3-2-4-10-19/h5-8H,2-4,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACGNSJUPVJHFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(C2)C(=O)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazolidinone Ring: This can be achieved by reacting an appropriate diamine with a carbonyl compound under acidic or basic conditions.
Attachment of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the imidazolidinone ring is treated with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Incorporation of the Piperidine Ring: The final step involves the nucleophilic substitution reaction where the intermediate product is reacted with piperidine under suitable conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the piperidine ring.
Scientific Research Applications
1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Biological Research: It is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(piperidin-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The 4-methylphenyl group can further stabilize the compound’s binding to its target.
Comparison with Similar Compounds
- 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(morpholin-1-yl)ethanone
- 1-{3-[(4-Methylphenyl)carbonyl]imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethanone
Comparison:
- Binding Affinity: The presence of different nitrogen-containing rings (piperidine, morpholine, pyrrolidine) can affect the binding affinity and specificity of the compound towards various biological targets.
- Chemical Stability: The stability of these compounds can vary based on the nature of the nitrogen-containing ring, with piperidine derivatives often showing higher stability.
- Biological Activity: The biological activity can differ significantly, with each compound exhibiting unique pharmacological profiles.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
